molecular formula C14H28N2O4S B1457290 Tert-butyl 3,3-dimethyl-4-(2-methylsulfonylethyl)piperazine-1-carboxylate CAS No. 1257293-62-1

Tert-butyl 3,3-dimethyl-4-(2-methylsulfonylethyl)piperazine-1-carboxylate

Cat. No. B1457290
M. Wt: 320.45 g/mol
InChI Key: KUWBGFLOWWGJOR-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-dimethyl-4-(2-methylsulfonylethyl)piperazine-1-carboxylate, also known as 4-(2-(Methanesulfonyl)ethyl)-3,3-dimethylpiperazine-1-carboxylic acid tert-butyl ester, is a chemical compound with the formula C14H28N2O4S . It has a molecular weight of 320.18 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1N(CCS(=O)(=O)C)C(C)(C)CN(C(=O)OC(C)(C)C)C1 . This indicates that the molecule contains a piperazine ring, which is substituted with a tert-butyl carboxylate group and a 2-methylsulfonylethyl group.

Scientific Research Applications

Synthesis and Characterization

The scientific research on derivatives of tert-butyl piperazine carboxylates, including "Tert-butyl 3,3-dimethyl-4-(2-methylsulfonylethyl)piperazine-1-carboxylate," focuses primarily on their synthesis, structural characterization, and potential biological activities. One study detailed the synthesis and characterization of a structurally similar compound, highlighting the process involving condensation reactions, spectroscopic analysis (including LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis), and X-ray diffraction to confirm molecular structure. This compound showed modest antibacterial and anthelmintic activities, suggesting a potential interest in biomedical research for similar tert-butyl piperazine derivatives (Sanjeevarayappa et al., 2015).

Biological Evaluation

Further studies on related compounds have explored their biological activities, such as antibacterial and antifungal effects. These investigations often involve synthesizing and characterizing derivatives followed by assessing their bioactivity against various microorganisms. The results have indicated moderate activity in some cases, underscoring the importance of structural variations in determining the biological efficacy of these molecules (Kulkarni et al., 2016).

Molecular Structure Analysis

The crystal and molecular structure analyses of tert-butyl piperazine derivatives are a crucial aspect of understanding their properties and potential applications. Studies involving single crystal X-ray diffraction offer insights into the molecular conformations, intermolecular interactions, and overall architecture, which are vital for designing compounds with desired physical and chemical characteristics (Mamat et al., 2012).

Potential Anticorrosive Applications

Interestingly, some research has extended beyond biological activities to explore the anticorrosive properties of tert-butyl piperazine derivatives. These studies investigate the efficiency of such compounds as corrosion inhibitors for materials like carbon steel in aggressive environments, indicating a diverse range of potential industrial applications (Praveen et al., 2021).

properties

IUPAC Name

tert-butyl 3,3-dimethyl-4-(2-methylsulfonylethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O4S/c1-13(2,3)20-12(17)15-7-8-16(14(4,5)11-15)9-10-21(6,18)19/h7-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWBGFLOWWGJOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1CCS(=O)(=O)C)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3,3-dimethyl-4-(2-methylsulfonylethyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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